

Application Notes: Fmoc-Lys(DEAC)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-Lys(DEAC)-OH

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Topic: **Fmoc-Lys(DEAC)-OH** Compatibility and Application in Standard Fmoc-SPPS Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS) to generate "caged" peptides. The key feature of this reagent is the 7-diethylaminocoumarin (DEAC) group attached to the lysine side-chain amine. The DEAC group is a photolabile protecting group, stable to the standard conditions of Fmoc-SPPS, but can be selectively removed upon irradiation with UV light. This allows for the precise spatial and temporal control of peptide activity, making it an invaluable tool in chemical biology, drug delivery, and studies of protein function.

The DEAC caging group exhibits excellent stability towards the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid). Its removal, or "uncaging," is typically achieved by irradiation with long-wave UV light (350-400 nm), a range that is generally less damaging to biological systems compared to shorter UV wavelengths. Furthermore, the cleavage process can often be monitored by the fluorescence of the released coumarin by-product.

Compatibility with Fmoc-SPPS Chemistry

Fmoc-Lys(DEAC)-OH is fully compatible with standard Fmoc-SPPS protocols. Its stability and orthogonality make it a robust building block for complex peptide synthesis.

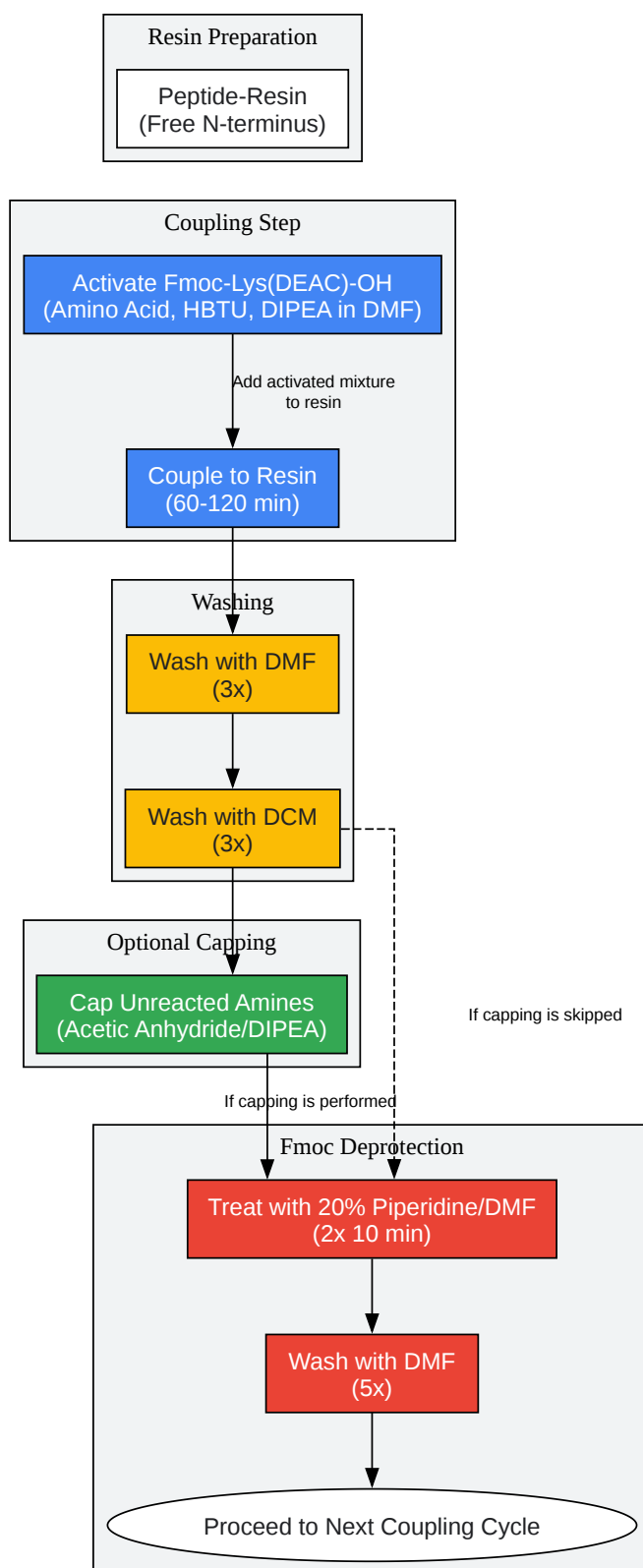
- **Fmoc Deprotection:** The DEAC group is completely stable to the standard treatment with 20-50% piperidine in DMF used for the removal of the N-terminal Fmoc protecting group. This allows for the iterative elongation of the peptide chain without premature cleavage of the side-chain protection.
- **Coupling Reactions:** The incorporation of **Fmoc-Lys(DEAC)-OH** can be achieved using standard peptide coupling reagents. Due to the steric bulk of the DEAC group, extended coupling times or the use of highly efficient coupling agents are recommended to ensure complete incorporation.
- **Resin Cleavage and Global Deprotection:** The DEAC group is stable to the strong acidic conditions, typically a cocktail containing a high concentration of trifluoroacetic acid (TFA), used for cleaving the final peptide from the solid support and removing other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

Experimental Protocols

Protocol for Incorporation of Fmoc-Lys(DEAC)-OH in Fmoc-SPPS

This protocol outlines the manual coupling of **Fmoc-Lys(DEAC)-OH** onto a growing peptide chain attached to a solid support.

Workflow for a Single Coupling Cycle:



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Caption: Workflow for the incorporation of **Fmoc-Lys(DEAC)-OH** during Fmoc-SPPS.

Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-Lys(DEAC)-OH**
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Washing Solvent: DCM (Dichloromethane)
- Capping Solution (optional): 5% Acetic Anhydride, 5% DIPEA in DMF
- Deprotection Solution: 20% Piperidine in DMF

Procedure:

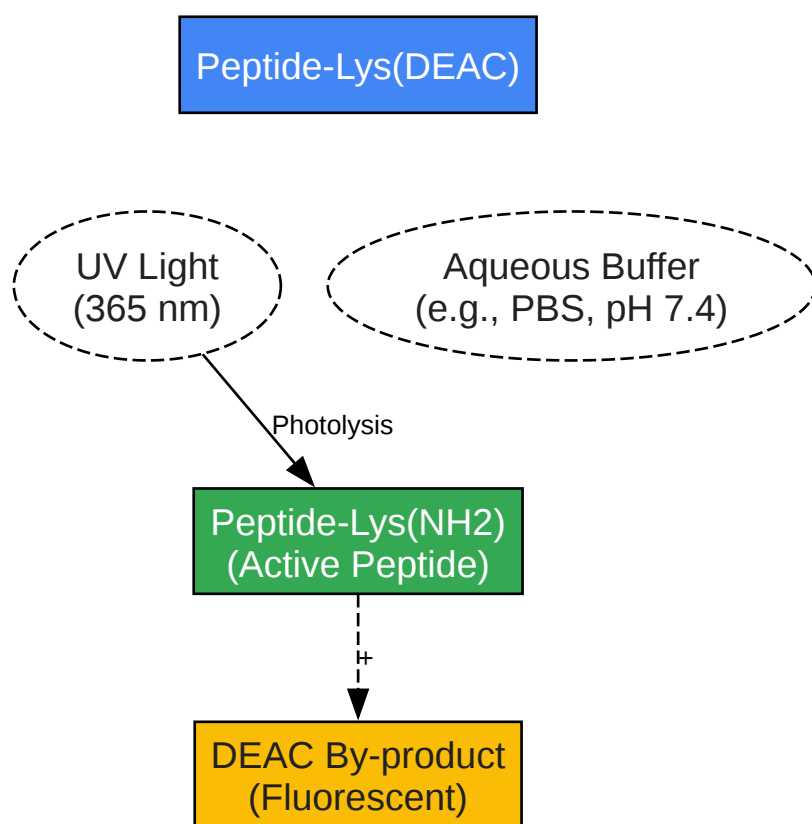
- Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
- Activation of **Fmoc-Lys(DEAC)-OH**: In a separate vessel, dissolve **Fmoc-Lys(DEAC)-OH** (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
- Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the reaction vessel at room temperature for 60-120 minutes.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents.
- Capping (Optional): To block any unreacted N-terminal amines, treat the resin with the capping solution for 10 minutes. Afterwards, wash the resin with DMF and DCM.
- Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes.

- Final Washing: Wash the resin extensively with DMF (5 times) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.

Protocol for Photocleavage of the DEAC Group

This protocol describes the removal of the DEAC protecting group from the purified peptide in solution.

Photocleavage Reaction Pathway:



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Caption: Schematic of the photocleavage reaction to deprotect the lysine side chain.

Materials:

- Purified, lyophilized DEAC-caged peptide
- Aqueous buffer (e.g., PBS pH 7.4, Tris buffer)

- UV lamp or LED light source with an emission maximum around 365 nm
- Quartz cuvette or UV-transparent reaction vessel

Procedure:

- **Peptide Dissolution:** Dissolve the DEAC-caged peptide in the desired aqueous buffer to a final concentration of 0.1-1.0 mg/mL.
- **Irradiation:** Place the peptide solution in the quartz vessel. Irradiate the solution with a 365 nm UV light source. The distance from the light source and the irradiation time will depend on the lamp's power and the reaction volume.
- **Monitoring (Optional):** The progress of the uncaging reaction can be monitored by HPLC-MS by taking aliquots at different time points. Alternatively, the increase in fluorescence from the released DEAC by-product can be measured.
- **Completion:** Irradiation is typically complete within 5-60 minutes. The resulting solution contains the active peptide with a free lysine side-chain amine.
- **Analysis:** Confirm the complete removal of the DEAC group using HPLC and Mass Spectrometry.

Data Presentation

The efficiency of both coupling and photocleavage is critical for obtaining a high-purity final product. The following tables provide representative data for these processes.

Table 1: Representative Coupling Conditions and Efficiency for **Fmoc-Lys(DEAC)-OH**

Coupling Reagent	Equivalents (AA:Reagent:Base)	Solvent	Time (min)	Resulting Purity (Crude)
HBTU/DIPEA	1 : 0.95 : 2	DMF	60	>90%
HCTU/DIPEA	1 : 0.95 : 2	DMF	60	>92%
DIC/HOBt	1 : 1 : 1	DMF	90	~88%
HBTU/DIPEA	1 : 0.95 : 2	DMF	120	>95%

Note: Purity determined by HPLC analysis of the crude peptide after cleavage from the resin. Equivalents are relative to the resin loading capacity.

Table 2: Photocleavage Efficiency of Lys(DEAC) under Various Conditions

Peptide Conc. (mg/mL)	Solvent System	Irradiation Wavelength (nm)	Irradiation Time (min)	Cleavage Yield (%)
0.5	PBS, pH 7.4	365	5	~60%
0.5	PBS, pH 7.4	365	15	~90%
0.5	PBS, pH 7.4	365	30	>98%
1.0	50% Acetonitrile/H ₂ O	365	30	>99%

Note: Yields are determined by comparing the peak areas of the caged and uncaged peptide in an HPLC chromatogram.

Conclusion

Fmoc-Lys(DEAC)-OH is a highly effective and compatible reagent for the synthesis of photocleavable or "caged" peptides using standard Fmoc-SPPS. Its stability to routine synthesis conditions, combined with its efficient removal under specific UV irradiation, provides a robust method for controlling peptide activity. The protocols and data presented herein serve

as a comprehensive guide for the successful incorporation and application of this valuable building block in peptide chemistry and drug development.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com